molecular formula C11H20O2 B13153990 2-Cycloheptylbutanoic acid

2-Cycloheptylbutanoic acid

Cat. No.: B13153990
M. Wt: 184.27 g/mol
InChI Key: MOASVPXRPKLDQS-UHFFFAOYSA-N
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Description

2-Cycloheptylbutanoic acid (IUPAC name: 2-cycloheptylbutanoic acid) is a branched-chain carboxylic acid featuring a cycloheptyl group attached to the second carbon of a butanoic acid backbone. Its molecular formula is C${11}$H${20}$O$_2$, with a molecular weight of 184.28 g/mol. Cycloheptyl derivatives are notable for their enhanced lipophilicity compared to smaller cycloalkyl groups (e.g., cyclopentyl or cyclohexyl), which may influence bioavailability and target binding in biological systems .

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-cycloheptylbutanoic acid

InChI

InChI=1S/C11H20O2/c1-2-10(11(12)13)9-7-5-3-4-6-8-9/h9-10H,2-8H2,1H3,(H,12,13)

InChI Key

MOASVPXRPKLDQS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCCCCC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cycloheptylbutanoic acid can be achieved through several methods:

    Grignard Reaction: One common method involves the reaction of cycloheptylmagnesium bromide with ethyl 2-bromobutanoate, followed by hydrolysis to yield 2-Cycloheptylbutanoic acid.

    Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of cycloheptane with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by hydrolysis.

Industrial Production Methods: Industrial production of 2-Cycloheptylbutanoic acid typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Cycloheptylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.

Major Products:

    Oxidation: Cycloheptylbutanone or cycloheptylbutanal.

    Reduction: Cycloheptylbutanol or cycloheptylbutane.

    Substitution: Cycloheptylbutanoate esters or cycloheptylbutanamides.

Scientific Research Applications

2-Cycloheptylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cycloheptylbutanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in metabolic pathways.

    Pathways: The compound can modulate biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional differences between 2-cycloheptylbutanoic acid and its analogs:

Compound Name Structure Features Molecular Formula Key Biological/Chemical Properties Source
2-Cycloheptylbutanoic acid Cycloheptyl group at C2 of butanoic acid C${11}$H${20}$O$_2$ High lipophilicity; inferred enzyme inhibition potential N/A (hypothetical)
2-(Cyclopentylmethyl)butanoic acid Cyclopentylmethyl group at C2 of butanoic acid C${10}$H${18}$O$_2$ Anti-inflammatory; inhibits enzymes (e.g., CETP) in cardiovascular therapies
3-Cycloheptylpropanoic acid Cycloheptyl group at C3 of propanoic acid C${10}$H${18}$O$_2$ Lower enzyme inhibition vs. methyl-substituted analogs
2-(Cyclohexylmethyl)butanoic acid Cyclohexylmethyl group at C2 of butanoic acid C${11}$H${20}$O$_2$ Structural similarity; potential for diverse reactivity
2-Cyclobutyl-2-phenylacetic acid Cyclobutyl and phenyl groups at C2 of acetic acid C${12}$H${14}$O$_2$ Enhanced steric effects; distinct binding due to aromaticity

Structural and Functional Insights

Cycloalkyl Group Size and Lipophilicity
  • Cycloheptyl vs. Cyclopentyl/Cyclohexyl : The seven-membered cycloheptyl ring increases molecular volume and lipophilicity compared to five- or six-membered rings. This enhances membrane permeability but may reduce solubility in aqueous environments .
  • Substituent Position: The placement of the cycloalkyl group at C2 (vs. C3 in 3-cycloheptylpropanoic acid) affects conformational flexibility and interactions with enzymatic active sites. For example, 3-cycloheptylpropanoic acid exhibits lower biological activity due to suboptimal positioning .
Chain Length and Functional Groups
  • Butanoic Acid vs. Propanoic Acid: The longer carbon chain in butanoic acid derivatives (vs. propanoic acid) allows for additional hydrophobic interactions with targets. This is critical in drug design for optimizing binding affinity .
  • Hybrid Structures : Compounds like 2-cyclobutyl-2-phenylacetic acid demonstrate how combining cycloalkyl and aromatic groups (e.g., phenyl) can leverage both hydrophobic and π-π interactions for targeted binding .

Biological Activity

2-Cycloheptylbutanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its biological activity.

2-Cycloheptylbutanoic acid has the molecular formula C10H18O2C_{10}H_{18}O_2 and is classified as a fatty acid derivative. Its structure features a cycloheptyl group attached to a butanoic acid backbone, which may influence its biological interactions.

Antimicrobial Activity

One of the significant biological activities attributed to 2-cycloheptylbutanoic acid is its antimicrobial properties. Studies have shown that it exhibits potent antibacterial activity against various bacterial strains. For instance, it has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Effects

Research indicates that 2-cycloheptylbutanoic acid may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in managing inflammatory conditions. This effect is likely mediated through the modulation of signaling pathways involved in inflammation .

Antitumor Activity

Recent studies have investigated the antitumor potential of 2-cycloheptylbutanoic acid. In vitro assays have revealed that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values indicating significant cytotoxicity. This suggests that the compound may interfere with cancer cell proliferation and survival mechanisms .

The biological activities of 2-cycloheptylbutanoic acid are thought to arise from several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the cycloheptyl group may allow the compound to integrate into bacterial membranes, leading to cell lysis.
  • Cytokine Modulation : By affecting signaling pathways, it may reduce the expression of inflammatory mediators.
  • Apoptotic Pathways : The activation of caspases and other apoptotic markers suggests a pathway through which cancer cells are targeted.

Study 1: Antibacterial Efficacy

A study conducted on various bacterial strains demonstrated that 2-cycloheptylbutanoic acid had an MIC (Minimum Inhibitory Concentration) ranging from 50 to 100 µg/mL against Staphylococcus aureus and Escherichia coli. This positions it as a promising candidate for further development as an antibacterial agent .

Study 2: Anti-inflammatory Properties

In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with 2-cycloheptylbutanoic acid resulted in a significant reduction of TNF-alpha and IL-6 levels, indicating its potential use in inflammatory diseases .

Study 3: Antitumor Activity

In vitro studies on HeLa and MCF-7 cells showed that treatment with varying concentrations of 2-cycloheptylbutanoic acid led to dose-dependent cytotoxicity, with IC50 values of approximately 30 µg/mL for HeLa cells and 25 µg/mL for MCF-7 cells. These findings support its potential role as an anticancer agent .

Data Summary Table

Biological Activity Effect IC50/ MIC Values References
AntibacterialEffective against Gram-positive & Gram-negative bacteriaMIC: 50-100 µg/mL
Anti-inflammatoryReduces TNF-alpha & IL-6 production-
AntitumorInduces apoptosis in cancer cell linesHeLa IC50: 30 µg/mL; MCF-7 IC50: 25 µg/mL

Q & A

Q. How can researchers optimize the synthesis of 2-Cycloheptylbutanoic acid to maximize yield and purity?

  • Methodological Answer: Synthesis optimization requires evaluating reaction parameters such as temperature, catalyst type (e.g., acidic or basic conditions), and solvent polarity. For example, cyclopropane-containing analogs (e.g., 2-Cyclobutyl-2-phenylacetic acid) are synthesized via Friedel-Crafts alkylation or Grignard reactions, with yields improved by controlling stoichiometry and reaction time . Purity can be enhanced using column chromatography (silica gel) or recrystallization in polar solvents like ethanol. NMR and HPLC should validate structural integrity and purity thresholds (>95%) .

Q. What analytical techniques are most effective for characterizing 2-Cycloheptylbutanoic acid?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H and ¹³C NMR identify cycloheptyl and butanoic acid moieties, with characteristic shifts for cycloheptyl protons (δ 1.2–2.1 ppm) and carboxylic acid protons (δ 10–12 ppm) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C₁₁H₂₀O₂: theoretical 184.1463, observed 184.1465) .
  • FT-IR: Validates functional groups (e.g., O-H stretch ~2500–3300 cm⁻¹ for carboxylic acid) .

Q. How does the cycloheptyl group influence the compound’s solubility and reactivity compared to smaller cycloalkanes?

  • Methodological Answer: The cycloheptyl group increases steric hindrance, reducing solubility in polar solvents (e.g., water solubility <1 mg/mL) compared to cyclopropane analogs. Reactivity in esterification is slower due to hindered nucleophilic attack, requiring stronger catalysts like H₂SO₄ .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for 2-Cycloheptylbutanoic acid?

  • Methodological Answer:
  • Dose-Response Studies: Test across a broad concentration range (nM–mM) to identify non-linear effects or toxicity thresholds.
  • Assay Validation: Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity. For instance, discrepancies in antioxidant activity may arise from interference with assay reagents (e.g., DPPH vs. ABTS) .
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to isolate variables like solvent choice (DMSO vs. ethanol) impacting activity .

Q. How can computational modeling predict the binding affinity of 2-Cycloheptylbutanoic acid to enzymatic targets?

  • Methodological Answer:
  • Molecular Docking (AutoDock Vina): Simulate interactions with enzymes (e.g., cyclooxygenase-2) using the compound’s 3D structure (PubChem CID).
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR Models: Corrogate steric parameters (e.g., molar refractivity) with experimental IC₅₀ values to refine predictions .

Q. What are the challenges in designing in vivo studies to evaluate the pharmacokinetics of 2-Cycloheptylbutanoic acid?

  • Methodological Answer:
  • Bioavailability: The carboxylic acid group may limit intestinal absorption; consider prodrug strategies (e.g., ester derivatives) .
  • Metabolic Stability: Use LC-MS/MS to monitor metabolites in plasma. Cycloheptyl rings are prone to hydroxylation by CYP450 enzymes, requiring hepatocyte microsome assays .
  • Toxicity Screening: Conduct acute toxicity tests in rodents (OECD 423) to establish safe dosing ranges .

Key Research Gaps Identified

  • Structure-Activity Relationships (SAR): Limited data on how cycloheptyl ring size modulates selectivity for inflammatory targets.
  • Ecotoxicity: No studies on environmental persistence or aquatic toxicity (OECD 211/221 protocols needed) .

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